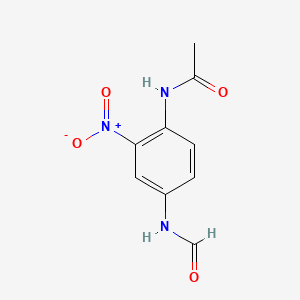![molecular formula C16H28N2O4 B7885152 (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885152.png)
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane fumarate is a bicyclic compound featuring a diazabicyclo[331]nonane core This structure is notable for its rigidity and the presence of nitrogen atoms, which can participate in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the use of cesium carbonate and tetrabutylammonium bromide (TBAB) to achieve the desired bicyclic structure . The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism by which (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate exerts its effects involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances receptor activity by binding to specific sites, thereby influencing synaptic transmission and cognitive functions . This interaction is crucial for its potential therapeutic applications in treating neurological disorders.
相似化合物的比较
Similar Compounds
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane: Shares a similar bicyclic core but differs in the substitution pattern.
(1R,5S)-3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate AMPA receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications .
属性
IUPAC Name |
(E)-but-2-enedioic acid;1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.C4H4O4/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11;5-3(6)1-2-4(7)8/h10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSMRBYASCXQX-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
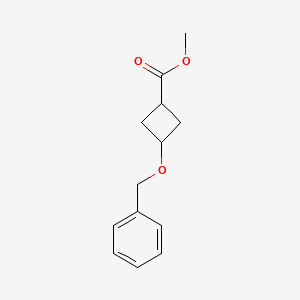
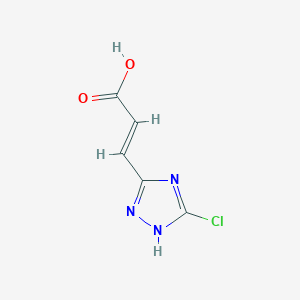
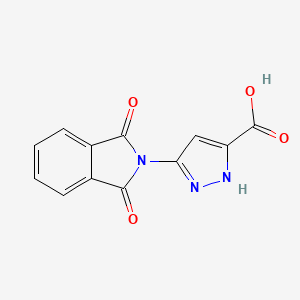
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide](/img/structure/B7885088.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B7885098.png)
![Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate](/img/structure/B7885106.png)
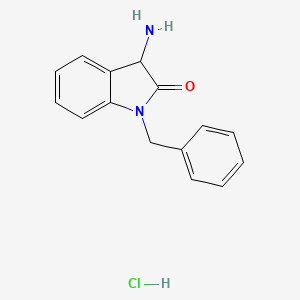
![(1S,9S)-11-[2-(methylamino)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7885133.png)
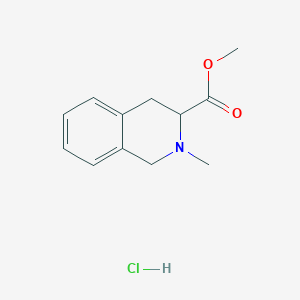
![(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885156.png)
![(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885162.png)
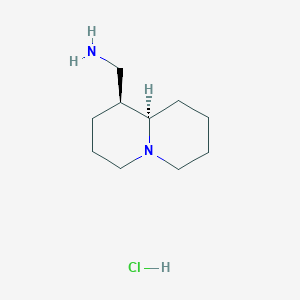
![1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7885177.png)
